molecular formula C13H9NO2 B1463870 2-Cyano-5-(4-hydroxyphenyl)phenol CAS No. 1261973-36-7

2-Cyano-5-(4-hydroxyphenyl)phenol

Cat. No. B1463870
M. Wt: 211.22 g/mol
InChI Key: BCDTVDHAXREYJE-UHFFFAOYSA-N
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Description

2-Cyano-5-(4-hydroxyphenyl)phenol is a chemical compound with the molecular formula C13H9NO2 . It has a molecular weight of 211.22 .


Molecular Structure Analysis

The molecular structure of 2-Cyano-5-(4-hydroxyphenyl)phenol consists of a biphenyl core with hydroxy groups at the 3 and 4’ positions and a cyano group at the 2 position .


Physical And Chemical Properties Analysis

2-Cyano-5-(4-hydroxyphenyl)phenol has a boiling point of 446.3±45.0 °C and a density of 1.36±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 7.06±0.10 .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “2-Cyano-5-(4-hydroxyphenyl)phenol” is used in the field of chemical synthesis . It’s a compound with the molecular formula C13H9NO2 and a molecular weight of 211.22 .
  • Green Synthesis of Substituted Phenols

    • Summary of Application : This compound has been used in a scalable and green one-minute synthesis of substituted phenols .
    • Methods of Application : The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .
    • Results or Outcomes : The reaction is scalable up to at least 5 grams at room temperature with one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .
  • CDK/GSK-3 Inhibitors Synthesis

    • Summary of Application : “2-Cyano-5-(4-hydroxyphenyl)phenol” is used in the synthesis of CDK/GSK-3 inhibitors .
    • Results or Outcomes : These inhibitors are used as therapeutics in Alzheimer’s disease .
  • Intermediates in Chemical Reactions

    • Summary of Application : This compound is used as an intermediate in various chemical reactions .
  • Pharmaceuticals

    • Summary of Application : “2-Cyano-5-(4-hydroxyphenyl)phenol” is used in the pharmaceutical industry .
  • Synthetic Polymers

    • Summary of Application : This compound is used in the synthesis of synthetic polymers .

properties

IUPAC Name

2-hydroxy-4-(4-hydroxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-8-11-2-1-10(7-13(11)16)9-3-5-12(15)6-4-9/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDTVDHAXREYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684627
Record name 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(4-hydroxyphenyl)phenol

CAS RN

1261973-36-7
Record name 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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